1-Linoleoyl-2,3-isopropylidene-rac-glycerol 1-Linoleoyl-2,3-isopropylidene-rac-glycerol
Brand Name: Vulcanchem
CAS No.: 127592-95-4
VCID: VC0030152
InChI: InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Molecular Formula: C24H42O4
Molecular Weight: 394.596

1-Linoleoyl-2,3-isopropylidene-rac-glycerol

CAS No.: 127592-95-4

Cat. No.: VC0030152

Molecular Formula: C24H42O4

Molecular Weight: 394.596

* For research use only. Not for human or veterinary use.

1-Linoleoyl-2,3-isopropylidene-rac-glycerol - 127592-95-4

Specification

CAS No. 127592-95-4
Molecular Formula C24H42O4
Molecular Weight 394.596
IUPAC Name (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-
Standard InChI Key OGLQRMONVRWDKV-MURFETPASA-N
SMILES CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Introduction

Chemical Structure and Properties

1-Linoleoyl-2,3-isopropylidene-rac-glycerol belongs to the class of glycerol derivatives and is characterized by its specific structural arrangement. It is a linoleoyl ester of a protected glycerol backbone, where the 2,3 positions are protected by an isopropylidene group. This protection is crucial in organic synthesis as it prevents unwanted reactions at these positions during further chemical transformations.

Identification and Nomenclature

The compound is identified through several standardized classification systems as detailed in the table below:

PropertyValue
CAS Number127592-95-4
Molecular FormulaC24H42O4
Molecular Weight394.596 g/mol
IUPAC Name(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Synonym9,12-Octadecadienoic Acid (9Z,12Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester
Standard InChIKeyOGLQRMONVRWDKV-MURFETPASA-N

The compound also has a deuterated variant, 1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5, with a molecular formula of C24H37D5O4 and a molecular weight of 399.62 g/mol .

Structural Characteristics

The structural composition of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol includes several key features:

The SMILES notation for this compound is CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C, which represents its molecular structure in a linear format .

Synthesis and Production

1-Linoleoyl-2,3-isopropylidene-rac-glycerol is synthesized through the esterification of linoleic acid with a protected glycerol derivative. This process involves specific chemical reactions that allow for the selective modification of the glycerol backbone.

Synthetic Route

The general synthesis pathway involves:

  • Protection of the 2,3 positions of glycerol with an isopropylidene group

  • Esterification of the free hydroxyl group at position 1 with linoleic acid or a linoleic acid derivative

  • Purification to obtain the final product

This synthetic approach ensures the regioselective functionalization of the glycerol molecule, which is essential for its applications in further chemical transformations.

SpecificationDetails
Purity≥96%
AppearancePale Yellow Solid
Storage ConditionRoom Temperature
FormatNeat (not dissolved in solvent)

Several suppliers have listed this product, though some indicate it may be discontinued or available only upon request . The deuterated version (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) is also available for specialized research applications, particularly in mass spectrometry and NMR studies .

Applications in Research

1-Linoleoyl-2,3-isopropylidene-rac-glycerol serves multiple functions in scientific research, primarily as a synthetic intermediate and in lipid-related studies.

Synthetic Intermediate

The compound is frequently employed as an intermediate in the synthesis of more complex lipids. The isopropylidene protection group allows for selective chemical modifications, making it valuable in multi-step syntheses requiring regioselective reactions .

Lipid Research

In lipid research, the compound may serve as:

  • A precursor for the synthesis of specialized phospholipids

  • A standard or reference material in analytical techniques

  • A component in formulations requiring specific lipid structures

  • A tool in studying lipid metabolism and function

The deuterated version (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) is particularly useful in mass spectrometry-based lipidomics, where it can function as an internal standard for quantitative analysis .

Analytical Methods for Characterization

The characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically employs various analytical techniques to confirm its identity, purity, and structural features.

Spectroscopic Methods

Common spectroscopic methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Infrared (IR) Spectroscopy: To identify functional groups

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

The deuterated variant (1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5) provides additional advantages in NMR studies due to the distinct properties of deuterium compared to hydrogen .

Chromatographic Methods

Chromatographic techniques commonly employed include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment

  • Gas Chromatography (GC): Particularly for derivatives or decomposition products

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